molecular formula C24H25ClN4O3S B2773540 N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111046-70-8

N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2773540
CAS RN: 1111046-70-8
M. Wt: 485
InChI Key: WNWVTXBRWONCBT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds with similar structural motifs, such as pyrimidin-2-ylsulfanyl acetamides, highlights the significance of molecular conformation and crystal structure in understanding their chemical behavior and potential applications. For instance, studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit a folded conformation, stabilized by intramolecular hydrogen bonding, which could influence their reactivity and interaction with biological targets (Subasri et al., 2016) (Subasri et al., 2017).

Synthetic Applications

The acetamide moiety is a prevalent functional group in many pharmaceuticals and natural products. Research into reagents like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and its analogs demonstrates their utility as equivalents of N-acetamide nucleophiles in synthetic chemistry. These reagents facilitate the production of substituted N-alkylacetamides and protected amines, which are key intermediates in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).

Anticancer and Anti-inflammatory Applications

The development of novel compounds derived from structural analogs of the specified compound shows promise in medicinal chemistry, particularly in the search for new anticancer and anti-inflammatory agents. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines exhibit significant inhibitory activity against cyclooxygenase enzymes, with potential applications as analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has led to the development of compounds with significant antimicrobial properties. Such research indicates the potential of structurally related compounds in contributing to the discovery of new antimicrobial agents, underscoring the relevance of this chemical class in addressing resistant microbial strains (Hossan et al., 2012).

Enzyme Inhibition

Compounds with a pyrimidin-2-ylsulfanyl motif have been studied for their potential as enzyme inhibitors, with implications for the treatment of diseases where enzyme dysregulation is a factor. For example, derivatives have been explored for their inhibitory effects on carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and pH balance (Gokcen et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-32-21-5-3-2-4-17(21)13-29-11-10-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-12-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVTXBRWONCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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